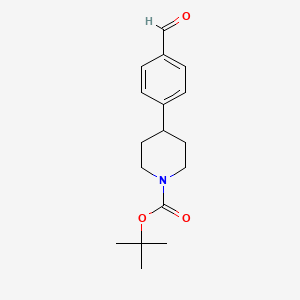

Tert-butyl 4-(4-formylphenyl)piperidine-1-carboxylate

Overview

Description

“Tert-butyl 4-(4-formylphenyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H23NO3 . It is related to “tert-Butyl 4-phenylpiperidine-1-carboxylate” which has the molecular formula C16H23NO2 .

Synthesis Analysis

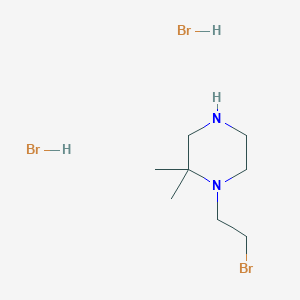

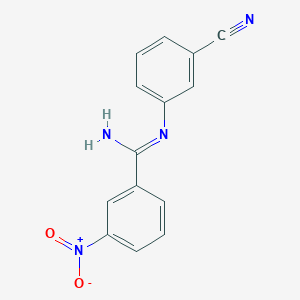

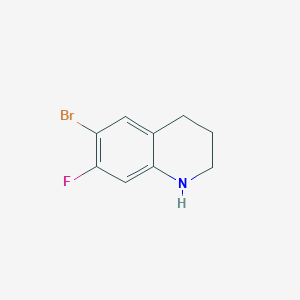

This compound is used as an intermediate in the manufacture of fentanyl and its related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps . It was classified as a DEA List 1 Chemical in 2022, and its possession, sale, and importation are heavily regulated throughout much of the world .Molecular Structure Analysis

The molecular structure of “this compound” consists of 17 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . It is related to “tert-Butyl 4-phenylpiperidine-1-carboxylate” which has the molecular formula C16H23NO2 .Chemical Reactions Analysis

As an intermediate in the manufacture of fentanyl and its related derivatives, this compound plays a crucial role in the synthesis of these substances . The exact chemical reactions involving this compound would depend on the specific synthesis route used.Scientific Research Applications

Anticancer Drug Development

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, closely related to the requested compound, is a key intermediate in the synthesis of small molecule anticancer drugs. Its synthesis, involving nucleophilic substitution, oxidation, halogenation, and elimination reactions, yields a high total yield of 71.4%. This compound plays a significant role in targeting the PI3K/AKT/mTOR pathway in cancer, highlighting its importance in developing anti-tumor inhibitors (Zhang, Ye, Xu, & Xu, 2018).

Synthesis of Biologically Active Compounds

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine- 1-carboxylate is another derivative, utilized as an intermediate in synthesizing crizotinib, a medication used in cancer treatment. Its synthesis involves three steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Development of Medications for Depression and Cerebral Ischemia

One derivative of the compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, serves as a key intermediate in Vandetanib production, a drug used in thyroid cancer treatment. It is synthesized through acylation, sulfonation, and substitution processes (Wang, Wang, Tang, & Xu, 2015).

Structural and Molecular Studies

Tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives have been subject to X-ray studies to understand their crystal structures. These studies contribute to our understanding of molecular packing and bonding in similar compounds, which is critical for developing new drugs (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Corrosion Inhibition

Investigation into the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in 1M HCl reveals its potential as a corrosion inhibitor. This study indicates that the compound can effectively protect steel surfaces, highlighting its potential utility in industrial applications (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).

Mechanism of Action

Target of Action

It’s worth noting that this compound is a precursor used in the synthesis of various biologically active compounds .

Mode of Action

As a chemical precursor, its primary role is likely in the synthesis of other compounds, where it may undergo various chemical reactions to form the desired product .

Biochemical Pathways

As a precursor molecule, it’s likely involved in the synthesis pathways of various biologically active compounds .

Safety and Hazards

Future Directions

The future directions for the use of this compound will likely continue to be influenced by its role as a precursor in the synthesis of potent substances like fentanyl. As such, its use is likely to remain subject to strict regulatory control . Additionally, research into new synthesis routes for these substances could potentially influence the demand for this compound.

Properties

IUPAC Name |

tert-butyl 4-(4-formylphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-10-8-15(9-11-18)14-6-4-13(12-19)5-7-14/h4-7,12,15H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPLMKUWBWJJML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]thiophene-2-carboxylic acid](/img/structure/B2771751.png)

![1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane](/img/structure/B2771757.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2771761.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2771762.png)

![1-[3-(2-Methylphenoxy)propyl]benzimidazole](/img/structure/B2771763.png)

![4-[3-(methoxycarbonyl)-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl]benzoic acid](/img/structure/B2771764.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2771768.png)